molecular formula C20H22N4O4S B2838597 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941880-29-1

2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2838597
CAS No.: 941880-29-1
M. Wt: 414.48
InChI Key: KHCLSBZHFNODCL-UHFFFAOYSA-N
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Description

2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Biological Activity

2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome . This inflammasome is crucial in mediating inflammatory responses associated with various diseases, including autoimmune disorders and metabolic syndromes.

Chemical Structure and Properties

The compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by a unique molecular structure that includes:

  • Molecular Formula : C22H20N4O3S
  • Molecular Weight : Approximately 420.49 g/mol
  • Key Functional Groups : Thiazole ring, methoxyphenyl groups, and an acetamide moiety

The structural representation can be visualized using chemical drawing software, highlighting the heterocyclic nature that often correlates with significant pharmacological activities.

The primary mechanism of action for this compound involves its role as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multiprotein complex that activates caspase-1, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting this pathway, the compound may reduce inflammation markers and provide therapeutic benefits in inflammatory diseases.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that treatment with this compound leads to:

  • Reduced secretion of IL-1β and IL-18
  • Decreased activation of caspase-1

These effects suggest a robust potential for therapeutic applications in conditions characterized by excessive inflammation.

In Vitro Studies

Several studies have evaluated the biological activity of compounds within the same structural class. For instance:

  • Study on NLRP3 Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited NLRP3 activation in macrophages, leading to decreased inflammatory responses.
  • Cancer Cell Line Testing : Another investigation involved testing against various cancer cell lines (e.g., breast and colon cancer), where significant reductions in cell viability were observed upon treatment with related thiazolo[4,5-d]pyridazines.
Study FocusFindingsReference
NLRP3 InflammasomeInhibition of IL-1β secretion
Cancer Cell ProliferationReduced viability in breast cancer cells
Apoptosis InductionInduction of apoptosis in colon cancer

Properties

IUPAC Name

2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-12-22-18-19(29-12)17(13-5-3-6-14(9-13)27-2)23-24(20(18)26)11-16(25)21-10-15-7-4-8-28-15/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCLSBZHFNODCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.